Furanodienon

Description

Contextualization of Furanodienon within Natural Products Chemistry

This compound is classified as a sesquiterpenoid, a class of organic compounds derived from three isoprene (B109036) units wikipedia.org. Sesquiterpenoids are a diverse group of natural products widely distributed in the plant kingdom, often contributing to the characteristic aromas and biological activities of plants uni.lu. This compound's origin is primarily traced to certain plant species, notably those within the Curcuma genus, such as Curcuma zedoaria (zedoary) and Curcuma aromatica wikidata.orgnih.govperflavory.comneist.res.in. The study of natural products like this compound is crucial in chemistry due to the complexity and unique structures these compounds exhibit, representing a vast array of chemical diversity uni.lu.

Historical Perspectives on this compound Discovery and Early Research

The rhizomes of Curcuma species, which are known sources of this compound, have a long history of medicinal use in Asia perflavory.comneist.res.in. This compound has been identified as one of the main bioactive components derived from Rhizoma Curcumae nih.gov. Early research efforts focused on the isolation and structural elucidation of compounds from these traditional medicinal plants. Investigations into the essential oils of Curcuma species have revealed the presence of this compound and its thermal sensitivity. This thermal instability can lead to its rearrangement into other compounds, such as curzerene (B231402), during extraction or analytical processes, a phenomenon that has been a subject of study in understanding the true chemical profiles of these plant extracts thegoodscentscompany.comthegoodscentscompany.com.

Structural Classification and Characteristic Features of this compound

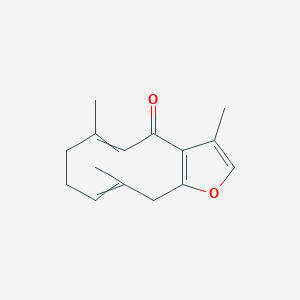

This compound possesses a molecular formula of C₁₅H₁₈O₂ and a molecular weight of 230.30 g/mol nih.gov. It is structurally classified as a germacrane (B1241064) sesquiterpenoid wikipedia.org. Its IUPAC name is (5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one nih.gov. The compound features a bicyclic core comprising a cyclodecadiene ring fused with a furan (B31954) ring wikipedia.orgnih.gov. Key structural elements include a conjugated system of double bonds and multiple methyl groups, which are characteristic of many sesquiterpenoids nih.gov.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₂ | nih.gov |

| Molecular Weight | 230.30 g/mol | nih.gov |

| PubChem CID | 6442374 | nih.gov |

| CAS Number | 24268-41-5 | nih.gov |

| IUPAC Name | (5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | nih.gov |

| Classification | Sesquiterpenoid, Germacrane sesquiterpenoid | wikipedia.org |

| Melting Point | 83-84 °C | nih.gov |

| Boiling Point | 89.5-90.5 °C | nih.gov |

| Solubility | Soluble in methanol (B129727), chloroform (B151607), ethyl acetate (B1210297) | nih.gov |

Overview of Research Paradigms and Methodologies Applied to this compound

Research on this compound typically involves several key methodologies. Isolation of the compound from its natural plant sources is a fundamental step, often followed by comprehensive structural elucidation using various spectroscopic techniques. These techniques include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) thegoodscentscompany.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOHELPNOXGRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Structural Elucidation of Furanodienon

Strategies for the Isolation and Purification of Furanodienone (B1239088) from Biological Sources

The isolation of Furanodienone typically begins with extracting the compound from its biological matrix, followed by various chromatographic techniques to achieve high purity.

Furanodienone is frequently extracted from the rhizomes of Curcuma species and resins of Commiphora species. Common extraction methods include:

Ethanolic Extraction: This is a widely used method for extracting Furanodienone from various Curcuma and Commiphora species. researchgate.net

Supercritical CO2 Extraction: This technique is particularly advantageous for heat-sensitive compounds like Furanodienone, as it employs mild conditions, minimizing degradation or undesirable chemical transformations. google.com This method can yield yellow or brown oil-like extracts. google.com

Ultrasonic-Assisted Extraction (UAE): For instance, Furanodienone has been extracted from Curcuma phaeocaulis using methanol (B129727) with the aid of ultrasonication. researchgate.netmdpi.com

Hexane Extraction: This solvent has been employed for extracting Furanodienone from Commiphora erythraea resin and Curcuma phaeocaulis extract. researchgate.netmdpi.com

Following initial extraction, various chromatographic methods are applied for the separation and enrichment of Furanodienone:

Liquid-Liquid Partition: This technique is often used as a preliminary separation step for crude ethanolic extracts. researchgate.net

Silica Gel and RP18 Flash Chromatography: These normal and reverse-phase flash chromatography techniques are commonly employed for the initial separation of Furanodienone from complex mixtures. researchgate.net Silica gel chromatography has also been used in bioactivity-guided purification from Curcuma amada. muhn.edu.cn

Centrifugal Partition Chromatography (CPC): This method has proven effective for isolating major constituents, including Furanodienone, from the n-hexane fraction of Curcuma phaeocaulis extract in a single step, yielding high purity. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is crucial for achieving high purity of Furanodienone. researchgate.netmdpi.com A common setup involves a Kromasil C18 column (250 mm × 4.6 mm I.D., 5.0 μm) operated at 30°C, with a mobile phase consisting of water and acetonitrile (B52724) under gradient elution, and detection at 206 nm. tandfonline.comtandfonline.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and selective method is utilized for the analysis and identification of Furanodienone, even in trace amounts within biological samples such as rat plasma. researchgate.netnih.gov The chromatographic separation in UHPLC-MS/MS can be achieved using an ACQUITY UPLC BEH C18 column (100mm×2.1mm, 1.7μm) with a mobile phase of 0.1% aqueous formic acid and acetonitrile in a gradient elution. researchgate.net

After chromatographic separation, further purification steps may be necessary to obtain Furanodienone in high purity. Recrystallization from methanol can yield Furanodienone as white, needle-shaped crystals. google.com Analytical purity levels of up to 99.90% have been reported for Furanodienone purified by HPLC. medchemexpress.com

Spectroscopic and Spectrometric Techniques for the Structural Characterization of Furanodienone

The definitive structural determination of Furanodienone relies on a combination of advanced spectroscopic and spectrometric techniques.

NMR spectroscopy, including both 1H NMR and 13C NMR, is indispensable for elucidating the complete structure of Furanodienone. medchemexpress.comresearchgate.netmdpi.commuhn.edu.cnrsc.orgacgpubs.orgresearchgate.netnih.govnih.gov

1H NMR Spectroscopy: Analysis of 1H NMR data, often aided by double resonance experiments, provides crucial information on the proton environments within the molecule. rsc.org For Furanodienone, specific olefinic proton signals and methyl signals are observed. rsc.org

Nuclear Overhauser Effect (NOE): Intramolecular NOE measurements are particularly valuable for determining the configurations (cis-trans isomerism) of double bonds within the Furanodienone structure. rsc.org

13C NMR Spectroscopy: 13C NMR provides information on the carbon skeleton, including chemical shifts that are characteristic of different carbon environments (e.g., sp3, sp2, carbonyl carbons). acgpubs.orgresearchgate.net 13C-NMR has also been applied for the quantitative determination of Furanodienone, especially considering its heat-sensitive nature and potential rearrangement to compounds like curzerenone (B144611). researchgate.net

Detailed NMR data for Furanodienone in CDCl3 have been reported, providing specific chemical shifts for its constituent carbons and protons. acgpubs.org An example of such data is provided in Table 1. acgpubs.org

Table 1: Selected NMR Data for Furanodienone (in CDCl3) acgpubs.org

| Carbon No. | 13C NMR Chemical Shift (δ, ppm) | Proton No. | 1H NMR Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| C-1 | 130.5 | H-1 | 5.14 | br s | |

| C-2 | 26.4 | H-2 | 2.08-2.13 | m | |

| C-3 | 40.6 | H-3 | 1.85, 2.44 | td, ddd | 11.4, 4.1; 11.4, 6.9, 3.4 |

| C-4 | 145.8 | H-5 | 5.78 | br s | |

| C-5 | 132.4 | H-9 | 3.66, 3.70 | br d, br d | 14.5 |

| C-6 | 190.0 | H-12 | 7.05 | br s | |

| C-7 | 123.9 | H-13 | 2.11 | s | |

| C-8 | 156.5 | H-14 | 1.97 | s | |

| C-9 | 41.7 | H-15 | 1.28 | s | |

| C-10 | 135.4 | ||||

| C-11 | 122.0 | ||||

| C-12 | 138.0 | ||||

| C-13 | 9.5 | ||||

| C-14 | 18.9 | ||||

| C-15 | 15.7 |

Mass spectrometry plays a critical role in determining the molecular weight and fragmentation patterns of Furanodienone, providing complementary information for structural confirmation. medchemexpress.comresearchgate.netgoogle.commdpi.commuhn.edu.cnresearchgate.netnih.govum.edu.moutoronto.ca

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification of Furanodienone in essential oils. However, it is noted that GC-MS may not detect heat-sensitive components like Furanodienone due to the high temperatures involved, which can cause degradation or rearrangement (e.g., to curzerenone). tandfonline.comum.edu.mo

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a highly sensitive and selective method, particularly for analyzing Furanodienone in complex biological matrices like rat plasma. researchgate.netnih.gov In UHPLC-MS/MS, specific selected reaction monitoring (SRM) transitions are used for Furanodienone, such as m/z 231.1 → 83.2. researchgate.netnih.gov This method allows for precise quantification and identification of the compound. researchgate.netnih.gov

The mass spectra of Furanodienone are consistently found to be in agreement with its proposed structure. medchemexpress.com

Table 2: Key Spectrometric Parameters for Furanodienone medchemexpress.comresearchgate.netnih.gov

| Parameter | Value | Technique/Context |

| Molecular Weight | 230.30 g/mol | General |

| Molecular Formula | C15H18O2 | General |

| SRM Transition (m/z) | 231.1 → 83.2 | UHPLC-MS/MS |

| Purity (HPLC) | 99.90% | Analytical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Furanodienon Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental tools in the characterization and structural elucidation of organic compounds, including this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds. When a sample is irradiated with infrared light, specific bonds absorb energy at characteristic wavenumbers (cm⁻¹), leading to absorption bands in the spectrum. These bands act as a "fingerprint" for identifying functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). researchgate.netnih.govmsu.edulibretexts.orgspectroscopyonline.com For this compound, FTIR spectroscopy has been reported as a technique used in its structural determination. nih.gov However, specific detailed IR spectral data (e.g., precise wavenumber values and their assignments) for this compound are not extensively reported in readily accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect the presence of chromophores and conjugated systems within a molecule. It measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.eduupi.eduazooptics.com The absorption maxima (λmax) in a UV-Vis spectrum are indicative of electronic transitions (e.g., π→π* and n→π*) within conjugated systems. azooptics.comnist.gov For this compound, the use of HPLC with detection at 210 nm nih.gov implies the presence of chromophores absorbing in this UV region, consistent with its furan (B31954) and dienone moieties. However, specific UV-Vis absorption maxima (λmax) for this compound are not widely detailed in the readily available literature.

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is considered the "gold standard" method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral compounds. nist.govd-nb.infobldpharm.comnist.govnih.gov This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystalline sample. For chiral molecules, the absolute configuration can be determined by analyzing the differences in intensity of Bijvoet pairs, a phenomenon caused by anomalous dispersion. bldpharm.comnist.govnih.gov The Flack parameter is a crucial metric reported in X-ray crystallographic analyses of chiral materials to confirm the absolute structure. thegoodscentscompany.comox.ac.uk While X-ray crystallography is a powerful tool for absolute configuration determination, especially for natural products nih.gov, readily available literature does not explicitly report the use of X-ray crystallography for the absolute configuration determination of this compound itself.

Computational Approaches in this compound Structure Elucidation

Computational chemistry, particularly quantum chemical calculations, plays an increasingly vital role in complementing experimental spectroscopic data for structural and stereochemical elucidation.

Density Functional Theory (DFT) calculations are widely used to predict various molecular properties, including spectroscopic data such as IR, UV-Vis, and NMR spectra. nih.govunimi.itarxiv.orgtechnologynetworks.comjimdofree.comdtic.milresearchgate.netescholarship.org The process typically involves conformational searches, geometry optimization at the DFT level, and subsequent calculation of molecular properties. unimi.it Comparing these computationally predicted spectra with experimental data can significantly aid in confirming proposed structures and understanding molecular dynamics. nih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of organic and inorganic molecules. nih.govresearchgate.net While DFT is a standard tool for spectroscopic prediction, specific instances or detailed data regarding DFT calculations for the prediction of this compound's IR or UV-Vis spectra are not widely reported in the current search results.

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable techniques for assigning the absolute stereochemistry of chiral molecules. scispace.comtechnologynetworks.comresearchgate.netnist.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules in the UV/Vis region. technologynetworks.comresearchgate.net The resulting ECD spectrum, characterized by positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure and absolute configuration. scispace.comnist.govnih.gov Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently coupled with experimental ECD data to reliably assign absolute configurations, especially for natural products. technologynetworks.comresearchgate.netnist.govnih.gov The comparison of computed ECD spectra (often averaged over different conformers) with experimental ones is a robust method for stereochemical assignments. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with varying wavelengths of light. scispace.comnist.gov While historically significant, ECD has largely superseded ORD due to its higher sensitivity and more straightforward spectral interpretation, particularly when dealing with electronic transitions. scispace.com Both ECD and ORD are fundamentally related and can often be derived from quantum mechanical calculations. [19 in previous step]

Despite the general utility of ECD and ORD in stereochemical assignments of natural products, specific experimental ECD or ORD data for this compound, or reports detailing their use for its stereochemical assignment, are not explicitly provided in the readily accessible literature.

Biosynthetic Pathways and Regulation of Furanodienon

Precursor Identification and Elucidation of Early Biosynthetic Steps of Furanodienone (B1239088)

The biosynthesis of furanodienone, like all sesquiterpenoids, originates from the isoprenoid pathway. The direct precursor for the C15 backbone of furanodienone is Farnesyl Pyrophosphate (FPP). wikipedia.org FPP is an intermediate metabolite in the biosynthesis of thousands of compounds, including sterols and carotenoids. wikipedia.org

The formation of FPP itself is a result of the sequential condensation of universal C5 isoprenoid building blocks. The process begins with dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). An enzyme, FPP synthase (FPPS), catalyzes the head-to-tail condensation of one molecule of DMAPP with two molecules of IPP, proceeding through the intermediate geranyl pyrophosphate (GPP), to yield the final C15 FPP molecule. nih.gov

The first committed step in the biosynthesis of the furanodienone skeleton is the cyclization of the linear FPP precursor. Given that furanodienone possesses a germacrane (B1241064) skeleton, this crucial cyclization is catalyzed by a specific class of enzymes known as sesquiterpene synthases, or more specifically, a germacrene synthase. nih.govnih.gov While the exact enzyme for furanodienone has not been definitively isolated, research on related compounds in plants like chicory and lettuce has identified (+)-germacrene A synthase as the key enzyme that converts FPP into (+)-germacrene A, the foundational structure for many germacrane-derived sesquiterpenoids. nih.govnih.govwur.nl A multifunctional sesquiterpene synthase, CwTPS5, identified in Curcuma wenyujin (a genus known to produce furanodienone), has been shown to produce germacrene A, lending strong support to this proposed initial step. nih.gov This enzymatic reaction transforms the acyclic FPP into a macrocyclic germacrane hydrocarbon, which then serves as the substrate for subsequent oxidative modifications.

Enzymatic Transformations and Key Enzyme Characterization in Furanodienone Biosynthesis

Following the initial cyclization of FPP, the germacrane scaffold undergoes a series of enzymatic modifications to yield the final furanodienone structure. These transformations are primarily oxidative and are catalyzed by specific classes of enzymes.

The fundamental C5 building blocks for FPP, namely IPP and DMAPP, are synthesized through two distinct and independent metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov

The MVA pathway , typically active in the cytoplasm and mitochondria, starts from acetyl-CoA. Through a series of enzymatic reactions involving key enzymes like HMG-CoA reductase, MVA is converted into IPP.

The MEP pathway , located in the plastids, begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. This pathway is responsible for the synthesis of IPP and DMAPP that are used for the biosynthesis of monoterpenes, diterpenes, and carotenoids in the plastids.

Sesquiterpenes, including furanodienone, are generally synthesized from FPP derived from the MVA pathway in the cytoplasm. nih.gov The allocation of IPP and DMAPP from these pathways provides the necessary precursors for the FPP synthase to generate the C15 backbone required for furanodienone.

The formation of the characteristic furan (B31954) ring in furanodienone is a critical step believed to be catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govmdpi.com These enzymes are a large family of heme-containing proteins that catalyze the oxidation of a wide range of substrates. mdpi.com In the biosynthesis of furanoterpenoids, CYPs are responsible for the functional decoration of the core terpene scaffold. nih.gov

While the specific CYP for furanodienone is yet to be characterized, studies on the biosynthesis of furanoditerpenoids in switchgrass have elucidated a likely mechanism. nih.govnih.gov The proposed catalytic reaction proceeds via:

A typical P450-mediated, radical-based allylic oxidation of a terminal methyl group of the isoprenoid side chain.

Further oxidation of the resulting alcohol to an aldehyde.

Subsequent intramolecular cyclization (enolization and ring closure) and water elimination to yield the stable furan ring structure. nih.gov

This P450-catalyzed heterocyclization is a key step in generating the structural diversity seen in furanoterpenoids. nih.gov

Besides the initial sesquiterpene cyclase and the subsequent CYPs, the complete biosynthetic pathway may involve other enzymes for further structural modifications. The primary enzymes involved are summarized below.

| Enzyme Class | Specific Enzyme (Proposed) | Precursor | Product | Catalytic Function |

| Prenyltransferase | Farnesyl Pyrophosphate Synthase (FPPS) | IPP + DMAPP | Farnesyl Pyrophosphate (FPP) | Catalyzes the sequential head-to-tail condensation of two IPP molecules with DMAPP to form the C15 FPP backbone. nih.gov |

| Sesquiterpene Synthase | Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | Germacrene A | Catalyzes the cyclization of linear FPP to form the macrocyclic germacrane skeleton, the committed step for this class of sesquiterpenoids. nih.govmdpi.com |

| Monooxygenase | Cytochrome P450 (CYP) | Germacrene A derivative | Furan-containing intermediate | Catalyzes the oxidative cyclization of an isoprenoid side chain to form the characteristic furan ring. nih.gov |

After the formation of the germacrene A ring, it is likely that other P450s or oxidoreductases perform additional hydroxylations or ketonizations on the germacrane ring to produce the specific oxidation pattern seen in furanodienone before or after the furan ring is formed.

Genetic Regulation and Molecular Biology of Furanodienone Biosynthesis

The production of specialized metabolites like furanodienone is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often co-regulated and can be found organized in clusters within the plant genome.

In many plants and fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). semanticscholar.orgnih.gov This clustering facilitates the co-regulation and coordinated expression of all the necessary enzymes for the pathway. A typical terpenoid BGC often contains genes for a terpene synthase and one or more cytochrome P450s, along with other modifying enzymes and regulatory factors. semanticscholar.org

To date, a specific biosynthetic gene cluster responsible for furanodienone production has not been identified or characterized in Curcuma, Commiphora, or any other producing species. While genome sequencing of plants like Curcuma alismatifolia has revealed expansions in sesquiterpene synthase genes, the specific clusters for furanosesquiterpenoids remain elusive. nih.gov The identification of such a cluster would be a significant step toward understanding the evolution of this pathway and would provide a powerful tool for the heterologous production of furanodienone through metabolic engineering. The discovery of such BGCs is often accomplished through genome mining, guided by the co-expression analysis of candidate terpene synthase and P450 genes. nih.gov

Transcriptional and Translational Control Mechanisms of Furanodienone Production

The biosynthesis of furanodienone, a sesquiterpenoid, is intricately regulated at both the transcriptional and translational levels to ensure its production is coordinated with developmental and environmental cues. The primary control point for many secondary metabolite pathways, including that of terpenoids, is the regulation of gene expression.

Transcriptional Control:

The expression of genes encoding the enzymes in the furanodienone biosynthetic pathway is a key regulatory step. This process is governed by a complex network of transcription factors (TFs) that bind to specific cis-acting elements in the promoter regions of these genes, thereby activating or repressing their transcription.

In Curcuma wenyujin, a plant known to produce furanodienone, transcriptome analysis following treatment with the elicitor methyl jasmonate (MeJA) has provided significant insights into the transcriptional regulation of terpene biosynthesis. pnas.orgnih.govfrontiersin.org This study revealed that MeJA treatment leads to the upregulation of a suite of transcription factor families known to be involved in secondary metabolism. These include:

MYB (v-Myb myeloblastosis viral oncogene homolog)

WRKY

bHLH (basic Helix-Loop-Helix)

AP2/ERF (APETALA 2/Ethylene-Responsive Factor)

NAC (NAM, ATAF, and CUC)

bZIP (basic Leucine Zipper)

These transcription factors are co-expressed with terpene synthase (TPS) genes, suggesting their role in the coordinated regulation of the terpene biosynthetic pathway. frontiersin.org The bHLH transcription factor MYC2, a central regulator in the jasmonate signaling pathway, is activated upon MeJA treatment and is known to directly bind to the promoters of sesquiterpene synthase genes in other plant species, thereby activating their expression. pnas.orgmdpi.com It is plausible that a similar mechanism is at play in the regulation of the germacrene D synthase gene, which is a key enzyme in the furanodienone pathway.

The promoters of sesquiterpene synthase genes often contain specific cis-regulatory elements, such as W-boxes, which are recognized and bound by WRKY transcription factors. nih.gov The presence and arrangement of these elements in the promoter of the germacrene D synthase gene would determine its responsiveness to specific WRKY proteins, which are themselves activated by signaling cascades initiated by various stimuli.

The following table summarizes the transcription factor families that are upregulated upon methyl jasmonate treatment in Curcuma wenyujin and their potential role in regulating furanodienone biosynthesis.

| Transcription Factor Family | General Function in Secondary Metabolism | Potential Role in Furanodienone Biosynthesis |

| bHLH | Often act as positive regulators in the jasmonate signaling pathway, activating biosynthetic genes. nih.govmdpi.com | Activation of germacrene D synthase and other pathway genes in response to jasmonate signals. |

| MYB | Regulate various branches of secondary metabolism, often in combination with bHLH and WD40 proteins. frontiersin.orgmdpi.com | Fine-tuning the expression of furanodienone biosynthetic genes. |

| WRKY | Typically involved in plant defense responses, including the activation of phytoalexin biosynthesis genes. frontiersin.orgnih.gov | Upregulating furanodienone production in response to pathogens or wounding. |

| AP2/ERF | Integrate ethylene (B1197577) and jasmonate signals to regulate defense-related genes, including terpenoid biosynthesis. | Mediating the response to various stress signals to modulate furanodienone levels. |

Translational Control:

While transcriptional regulation is the primary control mechanism, translational control can also play a role in modulating the final protein levels and, consequently, the metabolic flux towards furanodienone. Translational regulation allows for a more rapid response to stimuli compared to transcriptional changes, as it acts on pre-existing mRNA molecules.

Mechanisms of translational control can include the regulation of mRNA stability, translation initiation, and elongation. For instance, specific RNA-binding proteins can bind to the untranslated regions (UTRs) of terpene synthase mRNAs, affecting their stability or their recruitment to ribosomes. However, specific instances of translational control directly governing furanodienone biosynthesis have not yet been extensively documented. It is an area that warrants further investigation to fully understand the multi-layered regulation of this important compound.

Environmental and Biotic Factors Influencing Furanodienone Biosynthesis

The production of furanodienone is not static but is dynamically influenced by a variety of external signals, both from the environment (abiotic factors) and from other organisms (biotic factors). These factors can act as triggers, inducing or enhancing the biosynthetic pathway leading to the accumulation of furanodienone as part of the plant's defense and adaptation strategies.

Elicitation and Induction of Furanodienone Production

Elicitation is a process where specific molecules, known as elicitors, trigger a defense response in plants, often leading to the enhanced synthesis of secondary metabolites. Elicitors can be of biological origin (biotic) or non-biological origin (abiotic).

Biotic Elicitors:

Biotic elicitors include components from microorganisms, such as fungal cell wall fragments, or signaling molecules produced by the plant itself in response to pathogen attack or herbivory. A key signaling molecule in this context is jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA) .

Treatment of Curcuma wenyujin with MeJA has been shown to induce a significant transcriptional reprogramming, leading to the upregulation of genes involved in terpene biosynthesis. pnas.orgfrontiersin.org The study demonstrated that upon MeJA treatment, there is an increased expression of genes in both the upstream methylerythritol phosphate (B84403) (MEP) and mevalonate (MVA) pathways, which provide the precursors for sesquiterpenoids. pnas.org Crucially, the expression of terpene synthase (TPS) genes, which catalyze the final step in the formation of the terpene backbone, is also significantly increased. frontiersin.org

The induction by MeJA follows a well-established signaling cascade. The perception of MeJA leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This, in turn, liberates transcription factors such as MYC2, which can then activate the expression of downstream target genes, including those in the furanodienone pathway. pnas.org

Abiotic Elicitors:

Abiotic elicitors include substances like heavy metal ions and plant signaling molecules such as salicylic acid (SA) . While SA is primarily associated with systemic acquired resistance against biotrophic pathogens, it can also influence terpenoid biosynthesis. In some plant systems, SA application has been shown to enhance the production of certain terpenes. redalyc.orgkspbtjpb.org The effect of SA on furanodienone production specifically is an area for further research, but it is plausible that it could modulate the pathway, potentially through crosstalk with the jasmonate signaling pathway.

The following table summarizes the effects of different elicitors on the expression of genes related to terpene biosynthesis in Curcuma wenyujin, which is indicative of their potential to induce furanodienone production.

| Elicitor | Target Pathway/Gene Group | Observed Effect on Gene Expression | Reference |

| Methyl Jasmonate (MeJA) | Jasmonate biosynthesis and signaling (e.g., LOX, AOS, JAZ, MYC) | Upregulation | pnas.org |

| Terpene precursor biosynthesis (MVA & MEP pathways) | Upregulation | pnas.org | |

| Terpene Synthase (TPS) genes | Upregulation | frontiersin.org | |

| Salicylic Acid (SA) | Terpenoid biosynthesis (in other species) | Can induce or enhance production | redalyc.orgkspbtjpb.org |

| Yeast Extract | Curcuminoid biosynthesis genes (in Curcuma zedoaria) | Upregulation | kspbtjpb.orgkspbtjpb.orgkoreascience.kr |

Influence of Stress Conditions on Furanodienone Biosynthesis

Plants respond to adverse environmental conditions, or abiotic stresses, by activating a range of physiological and biochemical defense mechanisms. A common response is the increased production of secondary metabolites, which can act as protectants against cellular damage.

Drought Stress:

Water deficit is a major abiotic stress that can significantly impact plant metabolism. In many plant species, drought stress has been observed to increase the accumulation of various secondary metabolites, including terpenoids. nih.govmdpi.com This is thought to be an adaptive response, as these compounds can have antioxidant properties, helping to mitigate the oxidative stress caused by the overproduction of reactive oxygen species (ROS) under drought conditions. Furthermore, some volatile terpenes can play a role in signaling or in forming a protective layer around leaves to reduce water loss.

While direct studies on the effect of drought on furanodienone accumulation are limited, it is hypothesized that drought stress would lead to an increase in its production. The signaling pathways activated by drought, which often involve the phytohormone abscisic acid (ABA), can have crosstalk with jasmonate and other hormone pathways, potentially leading to the activation of furanodienone biosynthetic genes.

Other Abiotic Stresses:

Other environmental stresses such as high salinity, extreme temperatures, and UV radiation are also known to induce secondary metabolite production in plants. These stresses similarly cause oxidative damage and trigger complex signaling networks that can upregulate defense-related pathways, including terpenoid biosynthesis. It is likely that these conditions would also influence the levels of furanodienone in producing plants.

The table below provides a conceptual overview of the likely effects of various stress conditions on furanodienone biosynthesis, based on general knowledge of plant stress responses.

| Stress Condition | Primary Physiological Impact | Signaling Molecules Involved | Expected Effect on Furanodienone Biosynthesis |

| Drought | Osmotic stress, oxidative damage | Abscisic acid (ABA), Jasmonic acid (JA), Reactive oxygen species (ROS) | Increase |

| High Salinity | Ionic and osmotic stress, oxidative damage | ABA, JA, ROS | Increase |

| Pathogen Attack | Cellular damage, induction of defense responses | JA, Salicylic acid (SA), Ethylene, ROS | Increase |

| Wounding/Herbivory | Tissue damage | JA, Systemin | Strong Increase |

Chemical Synthesis and Derivatization Strategies for Furanodienon

Retrosynthetic Analysis and Strategic Disconnections for Furanodienon

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgyoutube.com The goal is to simplify the complex structure through a series of imaginary disconnections, or "antithetical reactions," that correspond to known synthetic transformations. wikipedia.orgmedchemexpress.com A good retrosynthetic analysis aims for simplification, maximum convergence (combining smaller fragments late in the synthesis), and the use of recognizable starting materials. wikipedia.orgclockss.org

For Furanodienone (B1239088) (C₁₅H₁₈O₂), its structure features a furan (B31954) ring, a 10-membered cyclodecane (B1584694) ring, and two Z-configured double bonds, along with methyl substituents and a ketone functionality. researchgate.neticj-e.org Key strategic disconnections in a hypothetical retrosynthetic analysis of Furanodienone would likely involve:

Macrocycle Formation: The 10-membered cyclodecane ring is a major structural feature. Disconnections leading to its formation could involve ring-closing metathesis, intramolecular aldol (B89426) condensations, or other macrocyclization reactions from linear precursors.

Furan Ring Construction: The furan moiety is integral to the structure. Synthetic approaches to the furan ring often involve cyclization of suitable precursors, such as those containing carbonyl and alkyne or alkene functionalities. nih.gov

Dienone System: The presence of the dienone system suggests potential disconnections involving conjugate additions or eliminations, or rearrangement reactions from precursors with different unsaturation patterns.

Stereochemical Control: Given the established stereochemistry of Furanodienone icj-e.org, disconnections must consider reactions that allow for precise control over the newly formed chiral centers and double bond geometries.

While specific, detailed retrosynthetic pathways for Furanodienone itself are not explicitly outlined in the provided literature, the general principles of retrosynthesis are universally applied to sesquiterpenoids and other complex natural products. wikipedia.orgyoutube.com

Total Synthesis of this compound: Methodologies and Achievements

The total synthesis of Furanodienone is a complex endeavor due to its unique macrocyclic furanogermacrane skeleton and multiple stereocenters. While Furanodienone is well-known as a natural product isolated from various Curcuma and Commiphora species researchgate.netresearchgate.nethmdb.ca, detailed reports on its de novo total synthesis are not extensively detailed in the provided search results. However, the synthesis of related furanosesquiterpenoids and furanone analogues highlights the methodologies that would likely be employed. nih.govsoton.ac.ukacs.orgnih.govnih.govupol.cz

Stereoselective synthesis is crucial for natural products, as different stereoisomers often exhibit distinct biological activities. Furanodienone itself has a defined stereochemistry, (5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one, which has been established through spectroscopic and crystallographic analyses. icj-e.org The synthesis of related furanosesquiterpenoids often involves stereoselective approaches. For instance, the stereoselective synthesis of 8,12-furanoeudesmanes from santonin (B1680769) has been reported. utm.my Such methodologies employ specific conditions to ensure the correct stereochemistry is obtained, which would be essential for the laboratory synthesis of Furanodienone. utm.my

Asymmetric synthesis, also known as enantioselective synthesis, is a chemical reaction that produces chiral products in unequal amounts, favoring one enantiomer or diastereomer. researchgate.netrsc.org This is particularly important for compounds with multiple chiral centers, like Furanodienone. Approaches to asymmetric synthesis can involve enantioselective catalysis, chiral auxiliaries, or biocatalysis. researchgate.netrsc.org For example, asymmetric Michael reactions have been investigated for the highly functionalized synthesis of furanones, achieving high diastereoselectivity and enantioselectivity. nih.gov While specific asymmetric synthesis routes for Furanodienone were not detailed in the provided search results, the principles and techniques developed for other furanones and complex natural products would be applicable to achieve its enantioselective synthesis.

Semi-Synthesis and Late-Stage Functionalization of this compound Scaffolds

Semi-synthesis involves chemical modifications of naturally occurring precursors to obtain target compounds or their analogues. This approach is often employed when the natural product is available in reasonable quantities but requires structural modifications to improve properties or explore new activities. While Furanodienone is isolated from natural sources researchgate.netresearchgate.nethmdb.ca, specific semi-synthetic routes originating from a closely related natural precursor to Furanodienone were not detailed in the provided information. However, Furanodienone has been purified using semi-preparative HPLC, indicating its availability for further chemical manipulation. wikipedia.org

Late-stage functionalization (LSF) is a powerful strategy that involves introducing new chemical groups onto complex molecules at a late stage of their synthetic sequence. nih.govnih.govmpg.de This approach is particularly valuable in drug discovery as it allows for rapid access to diverse libraries of analogues without undertaking lengthy de novo syntheses. nih.govmpg.de LSF can involve C-H functionalization reactions or functional group manipulations, often under mild and selective conditions. nih.govambeed.com Although specific examples of late-stage functionalization applied directly to Furanodienone scaffolds were not found in the provided search results, its complex structure and biological relevance make it a suitable candidate for such strategies to generate derivatives for further research.

Structure-Activity Relationship (SAR) Studies via Rational Derivatization of this compound

Structure-Activity Relationship (SAR) studies aim to establish correlations between the chemical structure of a compound and its biological activity. nih.govresearchgate.net Rational derivatization involves systematic modification of a lead compound's structure to understand which parts are crucial for its activity and to potentially enhance its efficacy, selectivity, or pharmacokinetic properties. wikipedia.orgresearchgate.net

Furanodienone exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.netresearchgate.netCurrent time information in Bangalore, IN. For instance, Furanodienone and certain furanogermacra-dien-6-one analogues have shown potent inhibition of lipid peroxidation. researchgate.net This known bioactivity suggests that Furanodienone would be an ideal candidate for SAR studies. By synthesizing and testing various derivatives where specific functional groups or parts of the macrocyclic and furan rings are systematically altered, researchers could gain insights into the molecular features critical for its observed biological effects. Such studies could lead to the development of Furanodienone analogues with improved therapeutic profiles. While the provided information highlights the biological activities of Furanodienone and the general importance of SAR studies researchgate.net, detailed reports on rational derivatization of Furanodienone specifically for SAR exploration were not extensively available. However, the synthesis of furanone-based natural product analogues has been reported to explore their SAR towards quorum sensing systems. soton.ac.uk

Design Principles for this compound Derivatives

The design of furanodienone derivatives typically involves modifying key structural moieties to optimize desired properties such as enhanced biological activity, improved selectivity, or increased stability. General principles in medicinal chemistry for derivative design include optimizing molecular features to enhance active site interactions, incorporating specific substituents (e.g., fluorine or trifluoromethyl groups), and strategically positioning functional groups to promote optimal binding preprints.orgnih.govnih.gov. For furanodienone, its core furanogermacrane structure provides multiple sites for modification, including the furan ring, the cyclodecane ring, and the methyl substituents hmdb.caresearchgate.net. Considerations for derivative design also extend to improving the compound's thermal stability, given its observed conversion to curzerenone (B144611) via a nih.govnih.gov-sigmatropic rearrangement upon heating researchgate.net. The concept of "scaffold hopping/ring equivalent and intermediate derivatization strategies" can be applied to create a series of furanodienone analogues with varied substituents mdpi.com.

Synthetic Methodologies for this compound Analogue Preparation

The preparation of furanodienone and its analogues can involve both extraction from natural sources and chemical synthesis.

Extraction and Isolation: One method for obtaining furanodienone in large quantities from natural sources is supercritical CO2 extraction of Rhizoma Curcumae. This process typically involves conditions such as a pressure of 28 MPa, a temperature of 60 °C, and a CO2 flow rate of 25 kg/hr for 1.5 hours, yielding a yellow or brown oil-like extract google.com.

Chemical Synthesis of Furanodienone and Analogues: While specific total synthesis pathways for furanodienone are less detailed in the provided literature, general methodologies for furan ring formation can be adapted for analogue preparation. These include:

Cycloisomerization Reactions: Gold(III) porphyrin-catalyzed cycloisomerization of allenones and gold(III) bromide catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols are known to produce furans organic-chemistry.org. Platinum-catalyzed reactions of propargylic oxiranes also yield substituted furans organic-chemistry.org.

Oxidative Cyclization: Copper-catalyzed oxidative cyclization of aryl ketones with styrenes can provide multiaryl-substituted furans organic-chemistry.org.

Domino Reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides offer a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans organic-chemistry.org.

Intramolecular Cyclization: Base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts is another method for furanone synthesis organic-chemistry.org.

Derivatization Strategies: Derivatization of furanodienone involves chemical modifications to its structure. An example includes the preparation of "2-acetyl group Furanodiene" by reacting furanodiene (B1217673) with chloroacetic chloride in the presence of aluminum chloride in carbon disulfide google.com. Such derivatization steps are often employed to alter the compound's properties or to facilitate analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where derivatization can reduce polarity, increase thermal stability, and improve peak resolution and intensity kemdikbud.go.idnih.gov.

Impact of Structural Modifications on this compound Biological Activities

Furanodienone exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects researchgate.netresearchgate.net. Structural modifications can significantly impact these activities.

Anti-inflammatory Activity: Furanodienone has been shown to act as a selective pregnane (B1235032) X receptor (PXR) ligand, binding within a sub-pocket of the PXR ligand binding domain (LBD) and inducing subsequent alterations in LBD structure researchgate.netnih.gov. This interaction leads to potent PXR-dependent anti-inflammatory outcomes, particularly in the colon nih.gov. It also inhibits various proinflammatory enzymes like COX and LOX, decreases nitric oxide (NO) generation, and reduces the production of proinflammatory cytokines researchgate.netresearchgate.net. Structural changes to the furanodienone scaffold could potentially modulate its affinity for PXR or its interaction with other inflammatory targets, thereby altering its anti-inflammatory potency and selectivity.

Anticancer Activity: Furanodienone demonstrates cytotoxic potential against a range of cancer cell lines by inducing apoptosis and cell cycle arrest researchgate.netresearchgate.netmedchemexpress.comresearchgate.netnih.gov. Detailed research findings indicate its efficacy against:

Colorectal cancer cells: RKO, SW480, HT-29, SW620, and LoVo medchemexpress.com.

Breast cancer cells: MCF-7, T47D, and MDA-MB-231 researchgate.netresearchgate.net.

Lung cancer cells: A549 researchgate.netnih.gov.

Furanodienone induces apoptosis by activating caspases (caspase-9 and caspase-3) and modulating pro- and antiapoptotic gene expression researchgate.netnih.gov. It also induces cell cycle arrest at the G0/G1 phase, associated with decreased expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and increased expression of CDK inhibitor p21Cip1 nih.gov. Furthermore, furanodienone treatment has been shown to downregulate the Wnt signaling pathway in A549 cells nih.gov. Its effect on breast cancer cells was specifically dependent on HER2 expression, rather than EGFR expression researchgate.net.

The impact of structural modifications on these anticancer activities is a critical area of study. For instance, in analogues of other natural products like Coruscanone A, modifications to specific side chains or functional groups have been shown to influence antifungal potency and selectivity nih.gov. Similarly, altering the furan ring, the cyclodecane system, or the methyl groups of furanodienone could lead to derivatives with altered binding affinities to key signaling proteins (e.g., MAPKs/ERK, NF-κB, Akt pathways) or enzymes, thereby affecting their ability to induce apoptosis or cell cycle arrest researchgate.netnih.gov.

Antimicrobial Activity: Furanodienone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, antifungal activity against pathogenic and phytopathogenic fungi, and antiprotozoal activity against Trypanosoma brucei researchgate.netresearchgate.netresearchgate.net. Structural modifications could be designed to enhance specific antimicrobial properties or broaden the spectrum of activity. For example, furanodienone showed potent activity against E. coli and S. enterica enterica, while the essential oil containing it was effective against S. aureus researchgate.net.

Table 1: Furanodienone's Antiproliferative Activity (IC50 Values)

| Cell Line (Cancer Type) | IC50 (24 hours) | IC50 (48 hours) | Reference |

| RKO (Colorectal) | 56.4 µM | 51.8 µM | medchemexpress.com |

| SW480 (Colorectal) | 73.7 µM | 44.18 µM | medchemexpress.com |

| HT-29 (Colorectal) | 251.1 µM | 168.9 µM | medchemexpress.com |

| SW620 (Colorectal) | 412.5 µM | 314.2 µM | medchemexpress.com |

| LoVo (Colorectal) | 573.8 µM | 502.1 µM | medchemexpress.com |

| A549 (Lung) | 85.02 µM | N/A | nih.gov |

| MCF-7 (Breast) | 10-160 µM (dose-dependent inhibition) | N/A | researchgate.netresearchgate.net |

| T47D (Breast) | 10-160 µM (dose-dependent inhibition) | N/A | researchgate.netresearchgate.net |

| MDA-MB-231 (Breast) | 10-160 µM (less sensitive) | N/A | researchgate.netresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of furanodienone and its derivatives aims to minimize environmental impact and promote sustainability. Key principles relevant to furanodienone include:

Safer Solvents and Auxiliaries (Principle 5): This principle advocates for making the use of auxiliary substances, such as solvents and separation agents, unnecessary wherever possible, and innocuous when used skpharmteco.com. The supercritical CO2 extraction method for furanodienone aligns with this principle by avoiding the use of harsh organic solvents, reducing waste, and often resulting in higher yields over shorter extraction periods compared to conventional methods like hydrodistillation researchgate.netgoogle.comnih.gov.

Design for Energy Efficiency (Principle 6): Energy requirements for chemical processes should be minimized, ideally by conducting synthetic methods at ambient temperature and pressure acs.org. Supercritical CO2 extraction can be more energy-efficient than hydrodistillation nih.gov. When designing synthetic routes for furanodienone analogues, efforts should be made to develop reactions that proceed under milder conditions, reducing the need for extensive heating or cooling.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, minimizing waste acs.org. When developing synthetic routes for furanodienone or its derivatives, reactions with high atom economy, where most atoms from the starting materials are incorporated into the desired product, are preferred.

Reduce Derivatives (Principle 8): This principle emphasizes avoiding unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste acs.orgyoutube.com. For complex molecules like furanodienone, achieving selectivity without protecting groups can be challenging but is a goal of green chemistry. The use of highly selective catalysts, including enzymes, can help achieve reactions at specific sites without the need for protecting groups, thereby streamlining synthesis and reducing waste acs.orgyoutube.com.

By integrating these green chemistry principles, the synthesis and derivatization of furanodienone can become more environmentally benign and economically viable.

Biological Activities and Mechanistic Studies of Furanodienon

In Vitro Biological Activities of Furanodienon in Cellular Models

This compound demonstrates a range of in vitro biological activities, indicating its potential therapeutic applications. These activities are primarily investigated in cellular and cell-free systems to elucidate their underlying mechanisms. wikipedia.org

Cell Proliferation and Apoptosis Modulation by this compound

This compound has been shown to effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines. wikipedia.orgwikipedia.org Studies on human colorectal carcinoma cell lines, specifically RKO and HT-29, revealed that this compound significantly inhibited their proliferation. wikipedia.org The compound's mechanism of action involves the induction of mitochondrial dysfunction, characterized by a collapse of mitochondrial transmembrane potential and a reduction in ATP levels. wikipedia.org

A key aspect of this compound-induced apoptosis is the promotion of reactive oxygen species (ROS) production, which acts upstream of the caspase-dependent apoptotic pathway. wikipedia.orgciteab.com The administration of N-acetyl cysteine, a known ROS scavenger, was observed to abolish this this compound-induced apoptosis, underscoring the critical role of ROS. wikipedia.orgciteab.com Furthermore, this compound influenced the expression of mitogen-activated protein kinases (MAPKs), leading to elevated levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK), while decreasing phosphorylated ERK (p-ERK) expression, all as a consequence of ROS generation. wikipedia.orgciteab.com The involvement of MAPKs and caspases was further confirmed by the use of specific inhibitors (U0126, SP600125, and SB202190), which attenuated MAPK expression and regulated the levels of cleaved caspase-8, caspase-9, and caspase-3. wikipedia.orgciteab.com This indicates that this compound triggers apoptosis through both extrinsic (death receptor-mediated, involving caspase-8) and intrinsic (mitochondrial-mediated, involving caspase-9) caspase-dependent pathways. wikipedia.org

This compound's inhibitory effects on proliferation are cell line-independent, as demonstrated by its activity across various colorectal cancer cell lines. wikipedia.org

Table 1: IC50 Values of this compound on Human Colorectal Cancer Cell Lines wikipedia.org

| Cell Line | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours |

| RKO | 156.4 | 51.8 |

| SW480 | 73.7 | 44.18 |

| HT-29 | 251.1 | 168.9 |

| SW620 | 412.5 | 314.2 |

| LoVo | 573.8 | 502.1 |

Beyond colorectal cancer, this compound, in combination with other sesquiterpenes like germacrone (B1671451) and curdione, exhibits potent anti-cancer properties against breast cancer, liver cancer, and lung cancer. mdpi.com Their combined application has been shown to significantly reduce breast cancer cell proliferation. mdpi.com

Anti-inflammatory Effects of this compound at the Cellular Level

This compound possesses anti-inflammatory properties, primarily demonstrated through its ability to decrease nitric oxide (NO) generation and reduce the production of various proinflammatory cytokines in in vitro models. wikipedia.org While specific quantitative data for this compound's direct impact on these inflammatory markers were not detailed in the provided sources, its observed anti-inflammatory activity suggests an interaction with cellular pathways commonly involved in inflammatory responses. wikipedia.org General anti-inflammatory mechanisms often involve the modulation of key signaling pathways such as NF-κB and MAPK, which are central to regulating inflammatory signal transmission and the expression of inflammatory factors. tocris.comcellphysiolbiochem.comuni.lu

Antimicrobial Activity of this compound Against Microorganisms

This compound has demonstrated significant antimicrobial activity in vitro. wikipedia.org It exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic and phytopathogenic fungi. wikipedia.org This broad-spectrum activity highlights its potential as an antimicrobial agent. wikipedia.org

Antioxidant Properties of this compound in Cell-Free and Cellular Systems

Generally, antioxidants function by neutralizing reactive oxygen species (ROS) through mechanisms such as hydrogen atom or electron donation, enhancing the activity of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), and chelating transition metal ions. nih.govguidetopharmacology.orgnbs-bio.com this compound, as a component of Curcuma longa, has been identified to interact with target genes like NFKB1, MAPK1, and NOS3, which are crucial in influencing antioxidant pathways. uni.lu

Enzyme Inhibition and Activation by this compound

While this compound is recognized for its diverse biological activities, detailed research findings specifically on its direct enzyme inhibition or activation, including quantitative data such as IC50 or EC50 values, are not extensively documented in the provided sources. The compound's effects are often observed through broader cellular pathway modulations rather than direct enzyme binding or activation. wikipedia.orgciteab.com For instance, its role in apoptosis involves the modulation of MAPK pathways, which are regulated by various kinases. wikipedia.orgciteab.com However, specific data linking this compound directly to the inhibition or activation of particular enzymes is less detailed in the available literature.

Receptor Binding and Signaling Pathway Modulation by this compound

This compound significantly modulates cellular signaling pathways, particularly in the context of its pro-apoptotic effects. It induces apoptosis via a reactive oxygen species (ROS)-mediated caspase-dependent pathway, which involves the mitogen-activated protein kinase (MAPK) signaling cascade. wikipedia.orgciteab.com Specifically, this compound has been shown to elevate the expression of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK), while simultaneously decreasing phosphorylated ERK (p-ERK) expression. wikipedia.orgciteab.com This modulation of MAPK signaling pathways is crucial for its pro-apoptotic activity. wikipedia.orgciteab.com

In the broader context of its anti-inflammatory and antioxidant activities, this compound, as a constituent of Curcuma longa, interacts with target genes such as NFKB1 and MAPK1. uni.lu These genes are integral to inflammatory and oxidative stress pathways, suggesting this compound's influence on these critical cellular processes. uni.lu However, an in silico study indicated that this compound does not interact with TNF-α, a key pro-inflammatory cytokine receptor. This specific finding provides insight into the selectivity of its receptor interactions.

Mechanistic Investigations of Furanodienone (B1239088) Action at the Molecular Level

Furanodienone exerts its biological effects through intricate molecular mechanisms, impacting various cellular processes such as proliferation, apoptosis, and signaling pathways. Studies have aimed to identify the specific targets and interactions that mediate its observed activities researchgate.netfrontiersin.orgabcam.com.

Target Identification and Validation for Furanodienone

Furanodienone has been shown to interact with and modulate the activity of several key molecular targets. In the context of its anti-inflammatory properties, FDN is capable of inhibiting various proinflammatory enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), and reducing nitric oxide (NO) generation and proinflammatory cytokine production researchgate.netexcelleratebio.com.

In anticancer research, FDN has been reported to interfere with specific signaling pathways. It inhibits the Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, with its effect specifically dependent on HER2 expression rather than EGFR in breast cancer cells like BT474 and SKBR3 malvernpanalytical.com. Furthermore, FDN's effects on MCF-7 breast cancer cells are partly mediated by inhibiting Estrogen Receptor alpha (ERα) signaling malvernpanalytical.com.

A significant discovery in target identification is Furanodienone's role as a selective ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor. This interaction has agonistic transcriptional outcomes abcam.com. The binding of FDN within a sub-pocket of the PXR ligand binding domain (LBD) has been revealed through crystal structure analysis, leading to subsequent alterations in LBD structure abcam.com. Validation of PXR as a target was further supported by FDN's ability to upregulate the expression of known PXR target genes, such as Cyp3a11 and Mdr1a abcam.com.

Table 1: Identified Molecular Targets of Furanodienone

| Target Protein/Enzyme | Associated Activity | Validation Method |

| COX | Anti-inflammatory | In vitro studies researchgate.netexcelleratebio.com |

| LOX | Anti-inflammatory | In vitro studies researchgate.netexcelleratebio.com |

| EGFR/HER2 signaling pathway | Anticancer | siRNA knockdown malvernpanalytical.com |

| ERα signaling pathway | Anticancer | siRNA knockdown malvernpanalytical.com |

| Pregnane X Receptor (PXR) | Anti-inflammatory | Crystal structure, gene upregulation abcam.com |

Protein-Furanodienone Interactions and Binding Kinetics

Furanodienone's biological effects are a direct consequence of its interactions with target proteins. For instance, its binding to the PXR ligand binding domain (LBD) is a crucial interaction mediating its anti-inflammatory effects abcam.com. This binding leads to structural changes within the PXR LBD, influencing its transcriptional activity abcam.com.

While Furanodienone's interaction with targets like EGFR/HER2 and ERα is evidenced by the inhibition of their respective signaling pathways, detailed quantitative binding kinetics data, such as association rate constants (kon) and dissociation rate constants (koff), or equilibrium dissociation constants (KD) for Furanodienone with these specific proteins, are not explicitly detailed in the provided literature. Understanding these kinetic parameters is crucial for fully characterizing the binding behavior of a compound to its target, as they influence the duration of action and efficacy excelleratebio.commalvernpanalytical.commdpi.combmglabtech.comelifesciences.org.

Gene Expression and Proteomic Profiling in Response to Furanodienone

Furanodienone significantly modulates gene expression profiles in various cellular contexts. In human lung cancer (NSCLC A549) cells, FDN treatment led to a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), while increasing the expression of the CDK inhibitor p21Cip1, which is associated with cell cycle arrest at the G0/G1 phase researchgate.net. Furthermore, FDN treatment efficiently downregulated the Wnt signaling pathway in A549 cells, correlating with increased apoptosis and cell cycle arrest researchgate.net.

In a PXR-dependent manner, Furanodienone has been shown to upregulate the expression of genes involved in detoxification pathways. These include the prototypic PXR target genes Cyp3a11, which facilitates xenobiotic metabolism, and Mdr1a, a PXR-responsive transporter abcam.com. Additionally, several glutathione S-transferase (GST) genes (Gsta3, Gstm1, Gstm2, Gstm3, Gstm6, and Gstm7), crucial for cellular detoxification, showed approximately two-fold increases in expression in FDN-treated groups compared to control mice abcam.com.

While the literature highlights the importance of proteomic profiling in understanding cellular responses to compounds researchgate.netresearchgate.netnih.govmdpi.com, specific comprehensive proteomic profiling data detailing global protein expression changes directly induced by Furanodienone treatment in relevant biological models are not extensively detailed in the provided search results.

Table 2: Gene Expression Changes Induced by Furanodienone

| Gene/Pathway | Effect of Furanodienone | Cellular Context | Reference |

| Cyclin D1 | Decreased expression | NSCLC A549 cells | researchgate.net |

| CDK4 | Decreased expression | NSCLC A549 cells | researchgate.net |

| p21Cip1 | Increased expression | NSCLC A549 cells | researchgate.net |

| Wnt signaling pathway | Downregulated | NSCLC A549 cells | researchgate.net |

| Cyp3a11 | Upregulated | PXR-dependent in colon abcam.com | abcam.com |

| Mdr1a | Upregulated | PXR-dependent in colon abcam.com | abcam.com |

| GST genes (Gsta3, Gstm1, Gstm2, Gstm3, Gstm6, Gstm7) | Increased expression | PXR-dependent in colon abcam.com | abcam.com |

Metabolomic Changes Induced by Furanodienone

The impact of Furanodienone on metabolomic profiles has been explored, albeit with limited direct data on FDN inducing specific changes in human or animal models related to its therapeutic activities. One study mentioned that Fourier-transform infrared (FTIR)-metabolomic analyses indicated that furanodien-6-one (a related compound) treated mice exhibited reduced dissimilarity to control animals and a modified response to lipopolysaccharide (LPS) treatment excelleratebio.com. This suggests an influence on metabolic responses to inflammation. In a different context, Furanodienone was identified as a downregulated terpenoid in tomato roots during salt stress in a metabolomic analysis, indicating its involvement in plant stress responses frontiersin.org. However, comprehensive details on specific metabolomic pathways or metabolites directly altered by Furanodienone in the context of its anti-inflammatory or anticancer actions in mammalian systems are not extensively provided in the current literature.

Post-Translational Modifications Affected by Furanodienone

While post-translational modifications (PTMs) are crucial for regulating protein function, stability, localization, and interactions, and play significant roles in various cellular processes including disease pathogenesis abcam.comsigmaaldrich.comaptamergroup.comfrontiersin.orgnih.gov, specific research detailing how Furanodienone affects or induces particular PTMs on its target proteins or other cellular proteins is not available in the provided search results. The literature generally discusses the importance and types of PTMs, such as phosphorylation, glycosylation, acetylation, and ubiquitination, and methods for their profiling abcam.comsigmaaldrich.comaptamergroup.comfrontiersin.org. However, direct evidence linking Furanodienone to the modulation of these modifications is not present.

In Vivo Studies of Furanodienone in Model Organisms (non-human, pre-clinical focus)

Pre-clinical in vivo studies using non-human model organisms have been instrumental in validating the biological activities of Furanodienone and investigating its underlying mechanisms in a complex physiological setting frontiersin.orgabcam.comnih.govarizona.eduresearchgate.net.

Furanodienone's anti-inflammatory potential has been investigated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in male mice. Oral administration of FDN effectively ameliorated induced colitis, demonstrating potent PXR-dependent anti-inflammatory outcomes that were colon-specific abcam.com. Mechanistically, FDN was shown to promote the expression of detoxification pathway genes in the colon, including Cyp3a11, Mdr1a, and various GST genes abcam.com. It also reversed the pronounced phosphorylation of NF-κB p65 and IκBα, which were elevated by DSS treatment, back to normal levels abcam.com.

Pharmacokinetic studies in rats have also been conducted to understand the absorption, distribution, metabolism, and elimination of Furanodienone. A sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was established to analyze Furanodienone in rat plasma. Following a single oral dose of 10 mg/kg of furanodiene (B1217673) (from which Furanodienone is derived), the maximum observed plasma concentration (Cmax) of Furanodienone was 52.4 ± 19.1 ng/mL, reached at a time (Tmax) of 1.2 ± 0.7 hours. The elimination half-life (t1/2) was reported as 2.2 ± 0.7 hours, suggesting moderate distribution and elimination of the compound in vivo.

Table 3: Summary of In Vivo Studies of Furanodienone in Model Organisms

| Model Organism | Disease Model/Study Type | Key Findings | Reference |

| BALB/c-nu mice | Human colorectal cancer xenograft | Significantly decreased tumor growth with low overall toxicity; increased apoptosis markers (cleaved caspase-3, p-P38, p-JNK) in tumors frontiersin.org | frontiersin.org |

| Male mice | DSS-induced colitis | Ameliorated induced colitis; PXR-dependent anti-inflammatory effects; upregulated detoxification genes (Cyp3a11, Mdr1a, GSTs); reversed NF-κB phosphorylation abcam.com | abcam.com |

| Rats | Pharmacokinetics | Cmax: 52.4 ± 19.1 ng/mL; Tmax: 1.2 ± 0.7 h; t1/2: 2.2 ± 0.7 h, indicating moderate distribution and elimination |

Efficacy of this compound in Disease Models

Research indicates this compound, or closely related compounds like Furanodiene, exhibits efficacy across several disease models, particularly in the areas of cancer and inflammation.

Cancer Models

This compound has demonstrated significant anti-cancer effects in various animal models. In zebrafish xenograft models, Furanodiene, a compound often discussed alongside this compound and known for its presence in Curcuma species, proved therapeutically effective against human JF 305 pancreatic cancer cells and MCF-7 breast cancer cells. nih.govnih.gov Furthermore, it exhibited a marked synergistic anti-cancer effect when combined with 5-Fluorouracil (5-FU) against human breast cancer MDA-MB-231 cells and human liver cancer BEL-7402 cells xenotransplanted into zebrafish. nih.govnih.gov Notably, Furanodiene also demonstrated the ability to reverse multiple drug resistance in zebrafish xenografted with cis-Platinum-resistant human non-small cell lung cancer cells and Adriamycin-resistant human breast cancer cells. nih.gov

The anti-cancer mechanisms of Furanodiene involve anti-angiogenesis, the induction of reactive oxygen species (ROS) production, DNA strand breaks, and apoptosis. nih.gov Additionally, it has been observed to suppress the function and reduce the protein level of the efflux transporter P-glycoprotein (Pgp). nih.gov this compound is recognized as a key phytochemical in Curcuma longa with potential applications in addressing oxidative stress-related diseases. ijpsjournal.comijpsjournal.com

Table 1: Efficacy of Furanodiene in Cancer Models

| Cancer Cell Line (Xenograft Model) | Model Organism | Observed Effect | Synergistic Effect with | Mechanistic Insights | Source |

| Human JF 305 pancreatic cancer cells | Zebrafish | Therapeutically effective | N/A | Anti-angiogenesis, ROS production, DNA strand breaks, apoptosis, Pgp suppression | nih.govnih.gov |

| MCF-7 breast cancer cells | Zebrafish | Therapeutically effective | N/A | Anti-angiogenesis, ROS production, DNA strand breaks, apoptosis, Pgp suppression | nih.govnih.gov |

| MDA-MB-231 breast cancer cells | Zebrafish | Synergistic anti-cancer effect | 5-FU | Anti-angiogenesis, ROS production, DNA strand breaks, apoptosis, Pgp suppression | nih.govnih.gov |

| BEL-7402 human liver cancer cells | Zebrafish | Synergistic anti-cancer effect | 5-FU | Anti-angiogenesis, ROS production, DNA strand breaks, apoptosis, Pgp suppression | nih.govnih.gov |

| cis-Platinum-resistant human non-small cell lung cancer cells | Zebrafish | Reversed multiple drug resistance | N/A | Anti-angiogenesis, ROS production, DNA strand breaks, apoptosis, Pgp suppression | nih.gov |

| Adriamycin-resistant human breast cancer cells | Zebrafish | Reversed multiple drug resistance | N/A | Anti-angiogenesis, ROS production, DNA strand breaks, apoptosis, Pgp suppression | nih.gov |

Inflammation Models

This compound, as a component of Curcuma extracts, has been implicated in anti-inflammatory responses. While direct animal model studies focusing solely on isolated this compound are not extensively detailed in the provided literature, related compounds and the plant sources from which this compound is derived have shown anti-inflammatory activity. For instance, Curcuma extracts containing this compound have been noted to improve anti-inflammatory outcomes in animal models. ufpr.br Standard animal models for evaluating anti-inflammatory activity include carrageenan-induced paw edema and cotton pellet granuloma in rats, as well as formalin-induced edema. phcogres.comslideshare.netbiomedpharmajournal.org

Infection Models

Limited specific data on the efficacy of this compound in animal models of infection is available in the provided search results. One patent application mentions this compound in the context of antimicrobial prevention and treatment of human immunodeficiency virus (HIV) and other infectious diseases, suggesting a potential role. google.com General animal models used for anti-infection studies encompass mouse models of intraperitoneal infection, thigh infection, and pneumonia, which are employed to assess antimicrobial agents against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, and Gram-negative bacteria. biorxiv.orgdiva-portal.orgfibercellsystems.comdiva-portal.org

Pharmacodynamic Markers in Response to this compound Administration in Model Organisms

Pharmacodynamic markers provide insights into the biological effects of this compound at the cellular and molecular levels within model organisms.

In cancer models, the anti-cancer effects of Furanodiene are associated with several key pharmacodynamic markers. These include the inhibition of angiogenesis, the induction of reactive oxygen species (ROS) production, the occurrence of DNA strand breaks, and the promotion of apoptosis. nih.gov Furthermore, the suppression of P-glycoprotein (Pgp) function and reduction in Pgp protein levels serve as markers for its ability to overcome drug resistance. nih.gov

In the context of liver function, studies involving Curcuma phaeocaulis Radix, which contains this compound, have shown that treatment led to reduced hepatic injury in rats. This effect was indicated by significant changes in serum markers such as alanine (B10760859) aminotransferase (ALT) and total bile acid (TBA), which serve as pharmacodynamic indicators of liver health. nih.gov

Network pharmacology analyses have also predicted interactions of this compound with key gene targets such as NFKB1, MAPK1, and NOS3, suggesting its involvement in pathways related to oxidative stress and various disease mechanisms. ijpsjournal.comijpsjournal.com

Table 2: Pharmacodynamic Markers Associated with this compound/Furanodiene

| Marker | Context | Effect of this compound/Furanodiene | Model Organism/System | Source |

| Angiogenesis | Cancer | Inhibition | Zebrafish xenografts | nih.gov |

| Reactive Oxygen Species (ROS) production | Cancer | Induction | Zebrafish xenografts | nih.gov |

| DNA strand breaks | Cancer | Induction | Zebrafish xenografts | nih.gov |

| Apoptosis | Cancer | Induction | Zebrafish xenografts | nih.gov |